3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Overview
Description
The compound “3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” is a heterocyclic compound . It is part of the triazolopyrimidines class, which has been known for their various pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its spectral data and elemental analyses . The planarity of the condensed triazole ring and its π electrons conjugation with a lone pair at N8 impose C6 sofa conformation of the saturated diazine rings .Chemical Reactions Analysis
The chemical reactions involving this compound could involve the use of hydrazonoyl halides as reagents for the synthesis of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined based on its spectral data, elemental analyses, and other experimental methods .Mechanism of Action
Target of Action
The primary target of the compound 3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration .
Mode of Action
This compound interacts with its target, the c-Met kinase, inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in cellular processes that depend on the kinase’s activity .
Biochemical Pathways
The inhibition of c-Met kinase by this compound affects various biochemical pathways. These pathways are primarily involved in cellular growth and migration . The downstream effects of this disruption can lead to the inhibition of cancer cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell growth and migration . By inhibiting c-Met kinase, the compound disrupts processes essential for cancer cell survival and proliferation .
Future Directions
Properties
IUPAC Name |
3-pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-4-12-10-14-13-9(15(10)7-1)8-2-5-11-6-3-8/h2-3,5-6H,1,4,7H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZSQSQDQAEHLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NN=C(N2C1)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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